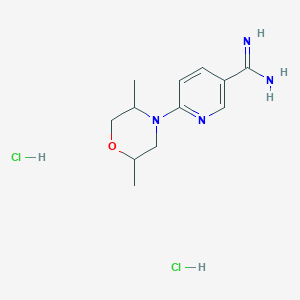
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
説明
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N4O and its molecular weight is 307.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a morpholine group and a carboximidamide functional group. Its molecular formula is with a molecular weight of 279.17 g/mol. The presence of the dimethyl substitution on the morpholine ring potentially alters its biological interactions compared to similar compounds.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. Preliminary studies suggest its potential application in drug development targeting various diseases, including cancer.
The compound's biological activity can be attributed to its ability to interact with specific biological macromolecules. It may act as an inhibitor for certain enzymes or receptors, which is critical for therapeutic applications. For instance, similar compounds have shown efficacy as tyrosine kinase inhibitors against the c-Met enzyme, highlighting the potential of this class of compounds in oncology .
Case Studies and Research Findings
Several studies have explored the biological efficacy of related compounds, providing insights into the potential of this compound:
- Tyrosine Kinase Inhibition : A study on pyridazinone derivatives demonstrated significant inhibitory activity against c-Met, suggesting that structurally similar compounds could exhibit comparable effects .
- Anticancer Activity : Research has indicated that morpholino-pyridine derivatives can inhibit cell proliferation in gastric cancer cell lines. This suggests that 6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide may also possess anticancer properties .
- Computational Modeling : Computational studies have been employed to predict the interaction of these compounds with target proteins, aiding in the design of more effective derivatives .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochloride | Morpholine group and carboximidamide | Intermediate in drug synthesis |
| This compound | Dimethyl substitution on morpholine | Potentially altered biological activity |
| Pyridine-2,6-bis(carboximidamide) dihydrochloride | Bis-substituted pyridine structure | Broader spectrum of activity |
特性
IUPAC Name |
6-(2,5-dimethylmorpholin-4-yl)pyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDXWKSVIAUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C2=NC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















